1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol
Description
1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject of study in scientific research.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6-2-3-7(4-8(6)10)13-5-11-9(14)12-13/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFNWXRXEDBIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol typically involves the reaction of 3-chloro-4-methylphenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic environment to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The compound may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-methylphenyl)-3-methyl-urea
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-chloro-4-methylphenyl isocyanate
Uniqueness
1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol is unique due to its triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and can be used in various applications, from pharmaceuticals to materials science .
Biological Activity
1-(3-Chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of 201.63 g/mol. The structure includes a triazole ring that is significant for its biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives found that compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has also been documented. In a study involving peripheral blood mononuclear cells (PBMC), various triazole compounds were shown to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. Notably, compounds structurally related to this compound exhibited a decrease in TNF-α production by approximately 44–60% at higher concentrations .
Antiproliferative Activity
The antiproliferative effects of triazole derivatives have been explored in cancer research. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. In particular, studies have indicated that certain derivatives can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting caspase activation .
The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to interact with specific enzymes and receptors:
Inhibition of Enzymes:
Triazoles often act as inhibitors of cytochrome P450 enzymes involved in steroid biosynthesis and other metabolic pathways. This inhibition can lead to altered hormonal levels and reduced inflammation.
Cytokine Modulation:
By affecting the signaling pathways involved in cytokine release, such as NF-kB and MAPK pathways, triazole derivatives can modulate immune responses and reduce inflammation .
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
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Study on Antimicrobial Activity:
A recent investigation synthesized new triazole derivatives and tested their antimicrobial efficacy against various pathogens. The study reported that the synthesized compounds displayed significant activity against resistant strains of bacteria . -
Evaluation of Anti-inflammatory Properties:
Another study evaluated the anti-inflammatory effects of triazole derivatives in a model of acute inflammation. Results showed that certain compounds significantly reduced edema and inflammatory markers in treated animals compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
